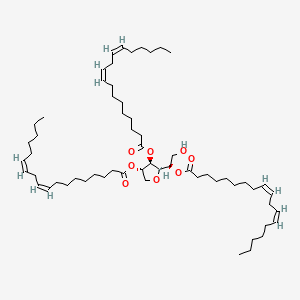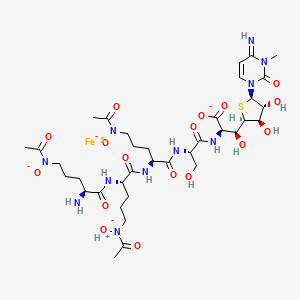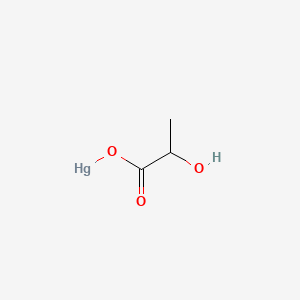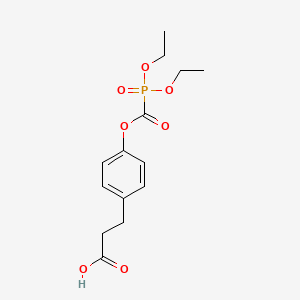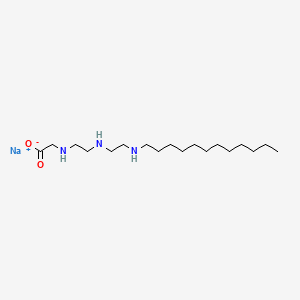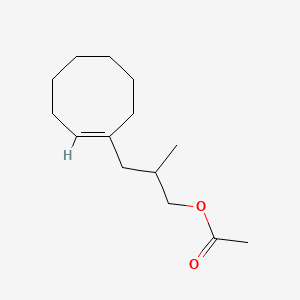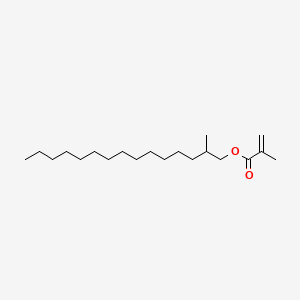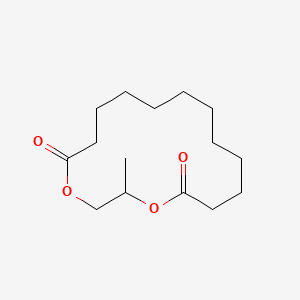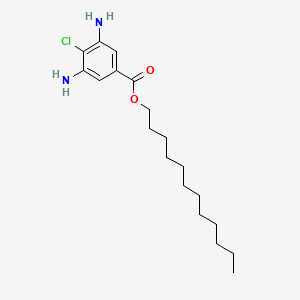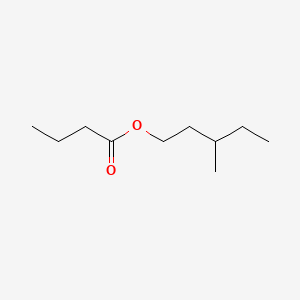
3-Methylpentyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylpentyl butyrate: is an ester compound with the molecular formula C₁₀H₂₀O₂. Esters are known for their pleasant odors and are often used in the fragrance and flavor industries. This particular ester is derived from butyric acid and 3-methylpentanol, giving it a fruity aroma that makes it valuable in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methylpentyl butyrate can be synthesized through the esterification reaction between butyric acid and 3-methylpentanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous reactors may be used to maintain a steady production rate. The reaction mixture is often subjected to distillation to purify the ester from any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: 3-Methylpentyl butyrate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield butyric acid and 3-methylpentanol.
Transesterification: This ester can participate in transesterification reactions with other alcohols to form different esters.
Reduction: Although less common, esters can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products:
Hydrolysis: Butyric acid and 3-methylpentanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: Alcohols.
Applications De Recherche Scientifique
Chemistry: 3-Methylpentyl butyrate is used as a model compound in studies involving esterification and transesterification reactions. It helps in understanding the kinetics and mechanisms of these reactions .
Biology and Medicine:
Industry: This compound is widely used in the fragrance and flavor industry due to its fruity aroma. It is used in the formulation of perfumes, food flavorings, and cosmetic products .
Mécanisme D'action
The primary mechanism by which 3-Methylpentyl butyrate exerts its effects is through its interaction with olfactory receptors, which are responsible for detecting odors. The ester binds to these receptors, triggering a signal transduction pathway that results in the perception of a fruity smell .
Comparaison Avec Des Composés Similaires
Methyl butyrate: Another ester with a fruity aroma, commonly used in flavorings.
Ethyl butyrate: Known for its pineapple-like smell, used in food and beverages.
Isopentyl acetate: Has a banana-like odor, used in flavorings and fragrances.
Uniqueness: 3-Methylpentyl butyrate is unique due to its specific combination of butyric acid and 3-methylpentanol, which gives it a distinct fruity aroma that is different from other esters. Its specific structure also influences its reactivity and applications in various fields .
Propriétés
Numéro CAS |
84254-83-1 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
3-methylpentyl butanoate |
InChI |
InChI=1S/C10H20O2/c1-4-6-10(11)12-8-7-9(3)5-2/h9H,4-8H2,1-3H3 |
Clé InChI |
GZWUADMYQBNKGP-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OCCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]-](/img/structure/B15175550.png)
